5-Acétyl-2,2-diméthyl-1,3-dioxane-4,6-dione

Vue d'ensemble

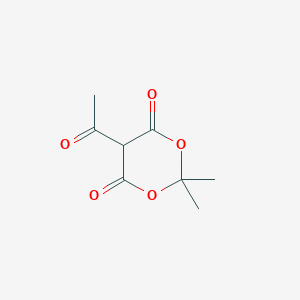

Description

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C8H10O5. It is also known as Acetyl Meldrum’s Acid. This compound is characterized by its heterocyclic core, which includes four carbon atoms and two oxygen atoms. It is a crystalline, colorless solid that is sparingly soluble in water .

Applications De Recherche Scientifique

Synthetic Applications

1. Synthesis of Natural Products

Acetyl Meldrum's acid has been utilized in the synthesis of various natural products due to its ability to undergo diverse reactions. For example, it has been employed in the synthesis of monocyclic aromatic sesquiterpenes like ar-turmerone and α-curcumene through specific reaction conditions involving acids and bases .

Case Study: Synthesis of ar-Turmerone

- Reaction Conditions : A solution of acetyl Meldrum's acid was treated with aqueous HCl or acetic acid.

- Yield : The synthesis yielded ar-turmerone with efficiencies ranging from 43% to 60% depending on the reaction conditions used.

2. Alkylation and Acylation Reactions

The compound can act as a nucleophile in alkylation and acylation reactions. The acidity at the carbon adjacent to the carbonyl groups allows for deprotonation and subsequent reactions with alkyl halides or acyl chlorides. This property makes it a valuable scaffold for synthesizing various derivatives .

Table 1: Summary of Reactions Involving Acetyl Meldrum's Acid

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Alkylation | Acetyl Meldrum's acid + R-Cl | Alkylated product | Varies |

| Acylation | Acetyl Meldrum's acid + R-(C=O)-Cl | Acylated product | Varies |

| Natural Product Synthesis | Acetyl Meldrum's acid + Acid/Base | ar-Turmerone | 43-60 |

Formation of Ketenes

At elevated temperatures (above 200°C), acetyl Meldrum's acid can undergo a pericyclic reaction to release acetone and carbon dioxide, resulting in the formation of reactive ketenes. These ketenes can participate in cycloadditions and other reactions that form new carbon-carbon bonds .

Applications in Medicinal Chemistry

The compound's derivatives have shown potential in medicinal chemistry for developing new pharmaceuticals. The ability to modify the structure through alkylation or acylation allows researchers to explore various biological activities.

Case Study: Derivatives in Drug Development

Research has indicated that certain derivatives of acetyl Meldrum's acid exhibit promising activity against specific biological targets, making them candidates for further investigation in drug development processes.

Mécanisme D'action

Mode of Action

It is known that this compound is widely used in organic synthesis, especially for multiple c-c bond formations due to its adequate acidity (pka 483) and steric rigidity .

Pharmacokinetics

Its water solubility is 2.5 g/100 mL at 20 ºC , which may influence its bioavailability.

Action Environment

Analyse Biochimique

Biochemical Properties

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione plays a significant role in various biochemical reactions due to its unique structure and properties. It can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, making the compound behave as a monobasic acid . The compound interacts with enzymes and proteins involved in carbon-carbon bond formation, such as those in the Knoevenagel condensation reaction . Its adequate acidity and steric rigidity make it a valuable reagent in organic synthesis.

Cellular Effects

The effects of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to lose a hydrogen ion and form a stabilized anion allows it to participate in reactions that modify cellular components, potentially altering cellular behavior and function .

Molecular Mechanism

At the molecular level, 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to align its alpha proton’s σ* CH orbital with the π* CO, causing strong destabilization of the C-H bond in the ground state . This unique conformation facilitates its participation in various biochemical reactions, making it a versatile reagent in organic synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione change over time due to its stability and degradation properties. The compound decomposes upon heating, releasing carbon dioxide and acetone . Long-term studies in vitro and in vivo have shown that the compound’s stability can influence its effectiveness in biochemical reactions and its impact on cellular function.

Dosage Effects in Animal Models

The effects of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione vary with different dosages in animal models. At lower doses, the compound may participate in beneficial biochemical reactions, while at higher doses, it may cause toxic or adverse effects. Studies have shown that the compound can cause irritation of the digestive tract, respiratory system, eyes, and skin . Understanding the dosage effects is crucial for its safe and effective use in research and applications.

Metabolic Pathways

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is involved in metabolic pathways that include enzymes and cofactors facilitating carbon-carbon bond formation. Its interactions with these enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s unique properties make it a valuable tool in studying and manipulating metabolic pathways.

Transport and Distribution

Within cells and tissues, 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding its transport and distribution is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, making it important to study its distribution within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione can be achieved through several methods:

Condensation Reaction: The original synthesis involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.

Alternative Synthesis: Another method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid.

Carbon Suboxide Route: A third route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Knoevenagel Condensation: This reaction involves the condensation of aldehydes with 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of ionic liquids.

Substitution Reactions: The compound can participate in substitution reactions, particularly at the acetyl group.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications through these pathways.

Common Reagents and Conditions

Ionic Liquids: Used in Knoevenagel condensation reactions to accelerate the process.

Catalysts: Iodine and other catalysts can be used to facilitate various reactions.

Major Products Formed

Comparaison Avec Des Composés Similaires

Activité Biologique

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione is , with a molecular weight of approximately 198.22 g/mol. The compound features a dioxane ring structure that contributes to its unique reactivity and biological activity.

Research indicates that 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione interacts with various biological macromolecules. Its mechanism of action is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit DNA topoisomerases I and IIα, which are crucial for DNA replication and transcription. This inhibition can lead to the induction of apoptosis in cancer cells by preventing the re-ligation of DNA strands .

- Cell Signaling : It influences cell signaling pathways and gene expression, impacting cellular metabolism and potentially leading to cytotoxic effects in malignant cells .

Biological Activity

The biological activities of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione can be categorized into several therapeutic areas:

1. Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cytotoxicity : In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines such as Caco-2 and A549. For instance, one study reported a decrease in cell viability by approximately 39.8% in Caco-2 cells at a specific concentration (p < 0.001) .

- Mechanistic Insights : The compound's ability to induce apoptosis through caspase activation has been highlighted as a key mechanism underlying its anticancer effects .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Inhibition Studies : It has shown activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) have been reported in the range of 16 µg/mL against resistant strains .

3. Other Biological Activities

Emerging research suggests additional beneficial properties:

- Antioxidant Effects : Preliminary studies indicate potential antioxidant activity, which may contribute to its therapeutic profile in various diseases .

- Anti-inflammatory Properties : Some derivatives related to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α .

Case Studies and Research Findings

A variety of studies have contributed to understanding the biological activity of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione:

| Study | Findings | Cell Line Tested | IC50/Other Metrics |

|---|---|---|---|

| Study A | Significant cytotoxicity observed | Caco-2 | 39.8% viability at p < 0.001 |

| Study B | Antimicrobial activity against resistant strains | E. faecalis | MIC = 16 µg/mL |

| Study C | Induction of apoptosis via caspase activation | A549 | Not specified |

Propriétés

IUPAC Name |

5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJDMDJIAAHSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)OC(OC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376974 | |

| Record name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72324-39-1 | |

| Record name | 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72324-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.